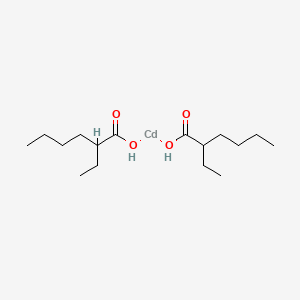

Bis(2-ethylhexanoyloxy)cadmium

Description

Properties

Molecular Formula |

C16H32CdO4 |

|---|---|

Molecular Weight |

400.84 g/mol |

IUPAC Name |

cadmium;2-ethylhexanoic acid |

InChI |

InChI=1S/2C8H16O2.Cd/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

HLWUUSBVAPUJNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cd] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Cadmium Metal or Cadmium Oxide with 2-Ethylhexanoic Acid

The most straightforward method to prepare this compound is by reacting cadmium metal or cadmium oxide with 2-ethylhexanoic acid. The reaction typically proceeds as follows:

- Reactants: Cadmium metal or cadmium oxide and 2-ethylhexanoic acid

- Reaction: The cadmium source reacts with the acid to form the cadmium carboxylate salt and water (if oxide is used) or hydrogen gas (if metal is used).

- Conditions: The reaction is conducted under reflux with stirring, often in an organic solvent such as toluene or xylene to facilitate water removal by azeotropic distillation.

-

$$

\text{CdO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Cd}( \text{C}8\text{H}{15}\text{COO} )2 + \text{H}2\text{O}

$$ Purification: The product is typically purified by filtration and solvent removal under reduced pressure.

This method is widely used due to its simplicity and the availability of reagents. It produces high-purity this compound suitable for industrial applications.

Use of Acid Chloride Derivatives

A less common but precise method involves the reaction of cadmium hydroxide or cadmium alkoxides with 2-ethylhexanoyl chloride:

- Reactants: Cadmium hydroxide or alkoxide and 2-ethylhexanoyl chloride

- Reaction: The acid chloride reacts with cadmium hydroxide to form the cadmium carboxylate and hydrochloric acid.

- Conditions: Typically performed in an inert atmosphere and anhydrous conditions to prevent hydrolysis.

-

$$

\text{Cd(OH)}2 + 2 \text{C}8\text{H}{15}\text{COCl} \rightarrow \text{Cd}( \text{C}8\text{H}{15}\text{COO} )2 + 2 \text{HCl}

$$ Purification: Removal of HCl gas and purification by recrystallization or solvent extraction.

This route offers high purity but requires careful handling due to the corrosive nature of acid chlorides.

Reaction Conditions and Parameters

The preparation of this compound generally requires optimization of the following parameters:

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 80–150 °C | Reflux conditions to facilitate reaction and water removal |

| Solvent | Toluene, xylene, or similar organic solvents | Used for azeotropic removal of water |

| Reaction Time | 2–6 hours | Depends on scale and reactant purity |

| Molar Ratio (Cd:acid) | 1:2 | Stoichiometric for complete conversion |

| Atmosphere | Inert (N2 or Ar) for acid chloride method | Prevents hydrolysis and oxidation |

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct reaction with CdO/metal | Cadmium oxide or metal + 2-ethylhexanoic acid | Reflux in organic solvent, 80–150 °C | Simple, cost-effective, scalable | Requires removal of water or H2 |

| Metathesis | Cadmium chloride/acetate + sodium/potassium 2-ethylhexanoate | Ambient to mild heating, aqueous or mixed solvents | Good purity control, mild conditions | Salt by-products, washing needed |

| Acid chloride route | Cadmium hydroxide + 2-ethylhexanoyl chloride | Anhydrous, inert atmosphere | High purity, precise stoichiometry | Corrosive reagents, complex handling |

Final Remarks

The preparation of this compound is well-established through multiple synthetic routes, with the choice of method depending on available starting materials, desired purity, and scale of production. The direct reaction of cadmium oxide with 2-ethylhexanoic acid remains the most practical and widely used method in research and industry. Further optimization of reaction parameters can improve yield and product quality, supporting the compound’s utility in various chemical and industrial applications.

Chemical Reactions Analysis

Cadmium 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: Cadmium 2-ethylhexanoate can be oxidized to form cadmium oxide.

Reduction: It can be reduced to cadmium metal under specific conditions.

Substitution: The cadmium ion can be substituted with other metal ions in the presence of suitable reagents

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The major products formed from these reactions include cadmium oxide, cadmium metal, and substituted metal 2-ethylhexanoates .

Scientific Research Applications

Cadmium 2-ethylhexanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cadmium 2-ethylhexanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and apoptosis. The compound’s effects are mediated through pathways involving reactive oxygen species and the disruption of cellular homeostasis .

Comparison with Similar Compounds

Table 1: Coordination Numbers of Select Cadmium Compounds

| Compound | Coordination Number | Geometry | Reference |

|---|---|---|---|

| Cadmium oxalate | 6 | Octahedral | |

| Tris(benzimidazolyl)hydroborato cadmium | 3 | Trigonal planar | |

| This compound (inferred) | 4–6 | Tetrahedral |

Key Differences :

Solubility: this compound is expected to be soluble in organic solvents (e.g., toluene, THF) due to its hydrophobic ligands, unlike cadmium oxalate, which is water-insoluble .

Thermal Stability: Bulky ligands like 2-ethylhexanoyloxy may enhance thermal stability compared to smaller carboxylates, as seen in analogous metal-organic compounds .

Q & A

Basic: What are the critical safety protocols for handling Bis(2-ethylhexanoyloxy)cadmium in laboratory settings?

Answer:

this compound, like other cadmium compounds, requires stringent safety measures due to its toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .

- Spill Management: Isolate contaminated areas, use inert absorbents (e.g., vermiculite), and dispose of waste via hazardous chemical protocols .

- Storage: Keep in sealed containers away from oxidizers and moisture to prevent degradation .

Table 1: Cadmium Exposure Limits (OSHA)

| Parameter | Value | Reference |

|---|---|---|

| Permissible Exposure Limit (PEL) | 5 µg/m³ (air) | OSHA Standards |

| Acute Toxicity (LD50, oral) | 225 mg/kg (rats) | TURI Cadmium Fact Sheet |

Basic: What synthetic routes and characterization methods are recommended for this compound?

Answer:

Synthesis:

- Reaction Scheme: React cadmium oxide (CdO) with 2-ethylhexanoic acid in anhydrous toluene under reflux (110–120°C) for 12 hours. Use a Dean-Stark trap to remove water .

- Purification: Isolate the product via vacuum distillation or recrystallization in hexane.

Characterization:

- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm ≥95% purity .

- Structural Confirmation: Employ FT-IR (carboxylate stretching at ~1540 cm⁻¹) and NMR (¹³C for alkyl chain confirmation) .

Table 2: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 85–90°C | Differential Scanning Calorimetry (DSC) |

| Solubility | Insoluble in water; soluble in toluene | OECD 105 Guideline |

Advanced: How does the stability of this compound vary under different experimental conditions?

Answer:

Stability is influenced by:

- Temperature: Decomposition occurs above 150°C, releasing cadmium oxides and organic byproducts. Store at 2–8°C for long-term stability .

- pH: Hydrolysis accelerates in acidic (pH < 4) or alkaline (pH > 10) conditions, forming Cd²⁺ ions and 2-ethylhexanoic acid. Monitor pH via buffered solutions .

- Light Exposure: UV light induces radical degradation; use amber glassware for storage .

Experimental Design:

- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to track mass loss at 100–200°C.

- Kinetic Studies: Apply Arrhenius equations to predict shelf life under varying temperatures .

Advanced: What methodologies assess the compound’s interaction with biological systems?

Answer:

In Vitro Toxicity Screening:

- Cell Viability Assays: Treat HepG2 or HEK293 cells with 1–100 µM this compound for 24–72 hours. Measure IC50 via MTT assay .

- Oxidative Stress Markers: Quantify glutathione (GSH) depletion and malondialdehyde (MDA) levels using ELISA .

Mechanistic Studies:

- Cadmium Ion Release: Use atomic absorption spectroscopy (AAS) to track Cd²⁺ liberation in simulated physiological fluids (e.g., PBS, pH 7.4) .

- Gene Expression Profiling: Perform RNA-seq on exposed cells to identify pathways like NF-κB or MAPK .

Table 3: Toxicity Data Contradictions

| Study | Finding | Resolution Strategy |

|---|---|---|

| High cytotoxicity in liver cells | Low aquatic toxicity reported | Consider bioavailability differences (e.g., lipid solubility vs. ion release) |

Advanced: How can researchers resolve contradictions in reported toxicity data for cadmium compounds?

Answer:

Contradictions often arise from:

- Exposure Routes: Oral vs. inhalation toxicity varies due to absorption efficiency .

- Speciation Differences: Organic cadmium compounds (e.g., this compound) may exhibit lower ion release than inorganic salts (e.g., CdCl₂) .

Methodological Adjustments:

- Standardize Models: Use identical cell lines (e.g., NIH/3T3) and exposure durations.

- Comparative Studies: Co-test inorganic and organic cadmium forms under controlled conditions .

Basic: What analytical techniques validate the degradation products of this compound?

Answer:

- GC-MS: Identify volatile organic byproducts (e.g., 2-ethylhexanoic acid) after thermal decomposition .

- ICP-OES: Quantify cadmium ions in aqueous phases post-hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.